

Application Notes and Protocols for Reactions with 4-Isopropylthiophenol

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Compound of Interest

Compound Name: 4-Isopropylthiophenol

Cat. No.: B048623

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These application notes provide detailed experimental protocols for key reactions involving **4-isopropylthiophenol**, a versatile intermediate in organic synthesis. The protocols are based on established methodologies for similar compounds and are intended to serve as a starting point for laboratory experimentation. All quantitative data is summarized in structured tables for ease of reference, and reaction workflows are visualized using diagrams.

Oxidation of 4-Isopropylthiophenol to Bis(4-isopropylphenyl) disulfide

The oxidation of thiols to disulfides is a fundamental transformation in organic chemistry. Disulfides are important structural motifs in various biologically active molecules and are used as intermediates in the synthesis of pharmaceuticals and agrochemicals. This protocol describes the oxidative coupling of **4-isopropylthiophenol** to its corresponding disulfide.

Experimental Protocol

A representative procedure for the oxidation of **4-isopropylthiophenol** is as follows:

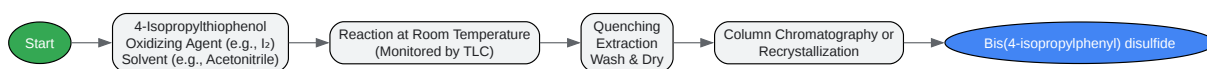
- To a solution of **4-isopropylthiophenol** (1.0 eq) in a suitable solvent such as acetonitrile, add an oxidizing agent.

- A variety of oxidizing agents can be employed, including hydrogen peroxide, iodine, or exposure to air in the presence of a catalyst. A common laboratory procedure involves the use of a mild oxidant like iodine (I₂).
- The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Upon completion, the reaction is quenched, and the product is extracted with an organic solvent.
- The organic layer is washed, dried, and concentrated under reduced pressure.
- The crude product is then purified by column chromatography or recrystallization to afford pure bis(4-isopropylphenyl) disulfide.

Table 1: Quantitative Data for the Oxidation of **4-Isopropylthiophenol**

Parameter	Value	Reference
Reactant	4-Isopropylthiophenol	N/A
Product	Bis(4-isopropylphenyl) disulfide	[1][2]
Yield	>90% (representative)	[1]
Melting Point	Not available	N/A
Spectroscopic Data	Similar to bis(4-methylphenyl) disulfide	[3][4]

Reaction Workflow



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Caption: Workflow for the oxidation of **4-isopropylthiophenol**.

Nucleophilic Aromatic Substitution with 2-Chloro-3-formylquinoline

Nucleophilic aromatic substitution (S_NA_r) is a key reaction for the synthesis of substituted aromatic compounds. **4-Isopropylthiophenol**, as a nucleophile, can displace a leaving group, such as a halide, on an aromatic ring. This protocol details a representative reaction with 2-chloro-3-formylquinoline, a versatile building block in medicinal chemistry.

Experimental Protocol

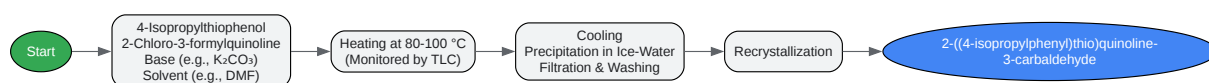
A representative procedure for the reaction of **4-isopropylthiophenol** with 2-chloro-3-formylquinoline is as follows:

- To a solution of 2-chloro-3-formylquinoline (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF), add **4-isopropylthiophenol** (1.1 eq) and a base such as potassium carbonate (K₂CO₃, 2.0 eq).
- The reaction mixture is heated to a temperature between 80-100 °C and stirred for several hours.
- The progress of the reaction is monitored by TLC.
- After completion, the reaction mixture is cooled to room temperature and poured into ice-water.
- The precipitated solid is filtered, washed with water, and dried.
- The crude product, 2-((4-isopropylphenyl)thio)quinoline-3-carbaldehyde, is purified by recrystallization from a suitable solvent like ethanol.

Table 2: Quantitative Data for the Nucleophilic Aromatic Substitution

Parameter	Value	Reference
Reactant 1	4-Isopropylthiophenol	N/A
Reactant 2	2-Chloro-3-formylquinoline	[5][6]
Product	2-((4-isopropylphenyl)thio)quinoline-3-carbaldehyde	[7][8]
Yield	85-95% (representative)	[5]
Melting Point	Not available	N/A
Spectroscopic Data	Characterized by ^1H NMR, ^{13}C NMR, and MS	[7][8]

Reaction Workflow



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Caption: Workflow for the SNA_r reaction of **4-isopropylthiophenol**.

Palladium-Catalyzed C-S Cross-Coupling with Aryl Halides

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-sulfur bonds. These reactions are widely used in the synthesis of pharmaceuticals and complex organic molecules. This protocol provides a representative method for the coupling of **4-isopropylthiophenol** with an aryl halide, such as 4-bromoanisole.

Experimental Protocol

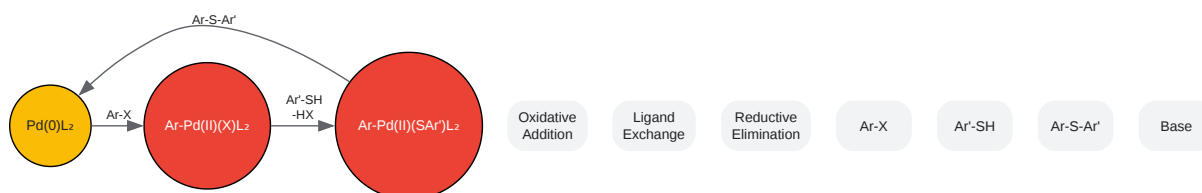
A general procedure for the palladium-catalyzed cross-coupling of **4-isopropylthiophenol** with 4-bromoanisole is as follows:

- An oven-dried Schlenk flask is charged with a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., Xantphos, 1-5 mol%), and a base (e.g., K₃PO₄, 2.0 eq).
- The flask is evacuated and backfilled with an inert gas (e.g., argon).
- 4-Bromoanisole (1.0 eq), **4-isopropylthiophenol** (1.2 eq), and a dry solvent (e.g., 1,4-dioxane) are added via syringe.
- The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed, as monitored by TLC or GC-MS.
- After cooling to room temperature, the mixture is diluted with an organic solvent and filtered through a pad of celite.
- The filtrate is concentrated, and the residue is purified by column chromatography to yield the desired aryl sulfide.

Table 3: Quantitative Data for Palladium-Catalyzed Cross-Coupling

Parameter	Value	Reference
Reactant 1	4-Isopropylthiophenol	N/A
Reactant 2	4-Bromoanisole	[9]
Catalyst	Pd(OAc) ₂ / Xantphos	[9]
Product	4-Isopropoxyphenyl 4-methoxyphenyl sulfide	N/A
Yield	70-95% (representative)	[9]
Spectroscopic Data	Characterized by ¹ H NMR, ¹³ C NMR, and MS	N/A

Catalytic Cycle



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Caption: Palladium-catalyzed C-S cross-coupling cycle.

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